BendamustineBis-mercapturicAcid-d6

Description

Principles and Utility of Stable Isotope Labeling in Metabolic Studies

Stable isotope labeling is a technique where an atom in a molecule of interest is replaced by one of its stable (non-radioactive) isotopes. nih.gov Common isotopes used in this practice include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D), the heavy isotope of hydrogen. juniperpublishers.com Since these isotopes are chemically identical to their more abundant counterparts, the labeled molecule behaves just like the unlabeled version within a biological system. However, their difference in mass allows them to be distinguished and tracked by analytical instruments, primarily mass spectrometers. nih.gov

This method is fundamental to metabolomics, the large-scale study of metabolites. nih.gov By introducing a labeled compound into cells, tissues, or a whole organism, researchers can:

Trace the conversion of the compound into its various metabolites. juniperpublishers.com

Elucidate previously unknown metabolic pathways.

Quantify the rate of metabolic reactions, known as metabolic flux analysis.

Determine the absolute bioavailability of a drug by administering a labeled intravenous dose alongside an unlabeled oral dose. nih.gov

Deuterated Compounds as Probes for Xenobiotic Metabolism Investigations

Deuterium is a particularly useful stable isotope in drug metabolism studies. juniperpublishers.com Replacing a hydrogen atom with a deuterium atom at a specific position in a drug molecule can have a significant and informative effect on its metabolism. The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This phenomenon is known as the Deuterium Kinetic Isotope Effect (DKIE).

The DKIE is a powerful tool for researchers investigating how drugs are broken down by enzymes, particularly the cytochrome P450 (CYP) family. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium will slow the reaction down. scienceopen.com This can lead to:

A longer half-life and increased systemic exposure of the parent drug.

A shift in metabolism towards alternative pathways.

A reduction in the formation of potentially toxic metabolites. juniperpublishers.comscienceopen.com

By comparing the metabolism of a deuterated compound to its non-deuterated version, scientists can pinpoint the exact sites on a molecule that are most susceptible to metabolic attack. Furthermore, deuterated versions of metabolites, such as Bendamustine-Bis-mercapturic Acid-d6, are synthesized for use as internal standards in quantitative bioanalysis. Their identical chemical behavior and different mass allow for precise measurement of the non-labeled metabolite in complex biological samples like urine or plasma.

Significance of Mercapturic Acid Metabolites in Biotransformation Pathways

The mercapturic acid pathway is a major detoxification route in the body for a wide variety of electrophilic compounds, which are reactive molecules that can damage cells. nih.gov This pathway is a critical Phase II biotransformation process that renders foreign compounds (xenobiotics) and endogenous substances more water-soluble, facilitating their excretion from the body, primarily in urine. nih.gov

The formation of a mercapturic acid involves a multi-step enzymatic process:

Glutathione (B108866) Conjugation: The initial and most critical step is the conjugation of the electrophilic compound with glutathione (GSH), a key antioxidant, a reaction often catalyzed by glutathione S-transferases (GSTs).

Sequential Hydrolysis: The resulting glutathione conjugate is then sequentially broken down by enzymes (γ-glutamyltransferase and dipeptidases), which remove the glutamate (B1630785) and glycine (B1666218) residues.

N-acetylation: The remaining cysteine conjugate is then N-acetylated by an N-acetyltransferase to form the final mercapturic acid (an N-acetylcysteine conjugate). nih.gov

Urinary measurement of specific mercapturic acids can serve as a valuable biomarker for assessing exposure to certain chemicals and drugs. nih.gov

Bendamustine (B91647) Metabolism and the Role of Bendamustine-Bis-mercapturic Acid-d6

Bendamustine is an alkylating agent with a unique structure that is subject to extensive metabolism in the body. nih.govnih.gov While hydrolysis is a primary metabolic route, studies have shown that the mercapturic acid pathway also plays a role in its biotransformation. nih.gov

A detailed study using radiolabeled [¹⁴C]bendamustine administered to cancer patients allowed for the identification of numerous metabolites in urine. nih.gov Among the 25 bendamustine-related compounds detected, the analysis confirmed the presence of metabolites formed through cysteine conjugation and subsequent biotransformation to mercapturic acid. nih.gov This indicates that the electrophilic nature of bendamustine's mechlorethamine (B1211372) moiety makes it a substrate for conjugation with glutathione and processing through the mercapturic acid pathway.

Bendamustine-Bis-mercapturic Acid-d6 is the deuterated stable isotope-labeled form of this specific metabolite. It is a specialized research chemical designed for use as an internal standard in bioanalytical studies that aim to precisely quantify the formation of bendamustine's mercapturic acid metabolite in patients.

Below are the chemical properties of Bendamustine and its deuterated bis-mercapturic acid metabolite.

Table 1: Chemical Compound Properties

| Feature | Bendamustine | Bendamustine-Bis-mercapturic Acid-d6 |

|---|---|---|

| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ | C₂₆H₃₁D₆N₅O₈S₂ |

| Molecular Weight | 358.26 g/mol | 617.77 g/mol |

| CAS Number | 16506-27-7 | 1356930-62-5 |

| Synonyms | SDX-105 | N/A |

| Primary Use | Alkylating Agent | Research Internal Standard |

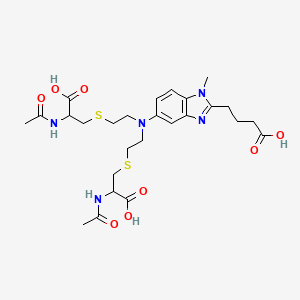

Structure

2D Structure

Properties

Molecular Formula |

C26H37N5O8S2 |

|---|---|

Molecular Weight |

611.7 g/mol |

IUPAC Name |

4-[5-[bis[2-(2-acetamido-2-carboxyethyl)sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |

InChI |

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39) |

InChI Key |

YSTNDPUOARKGRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |

Origin of Product |

United States |

Biotransformation Pathways of Bendamustine and the Role of Mercapturic Acid Conjugates

Hepatic and Extrahepatic Metabolic Fate of Parent Bendamustine (B91647)

The metabolism of bendamustine is a complex process involving both hepatic and extrahepatic routes. The primary route of metabolism is through hydrolysis, a non-enzymatic process that occurs in the plasma and other tissues, leading to the formation of two major, but less active, metabolites: monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govnih.govresearchgate.net This hydrolytic pathway is significant and accounts for a substantial portion of bendamustine's clearance. nih.gov

While the liver is a key site for the CYP1A2-mediated metabolism, the extensive hydrolysis of bendamustine indicates a significant role for extrahepatic metabolism. nih.govhematologyandoncology.net The rapid distribution of the drug and its primary confinement to the extracellular fluid also support the involvement of non-hepatic tissues in its metabolic fate. nih.gov

Table 1: Key Metabolites of Bendamustine

| Metabolite | Formation Pathway | Activity |

| Monohydroxy-bendamustine (HP1) | Hydrolysis | Low cytotoxic activity |

| Dihydroxy-bendamustine (HP2) | Hydrolysis | Low cytotoxic activity |

| γ-hydroxybendamustine (M3) | CYP1A2 Oxidation | Active |

| N-desmethyl-bendamustine (M4) | CYP1A2 Oxidation | Active |

Mechanisms of Glutathione (B108866) Conjugation and Subsequent Mercapturic Acid Formation

Another important biotransformation pathway for bendamustine involves conjugation with glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). nih.govencyclopedia.pub This process, which can occur both non-enzymatically and catalyzed by glutathione S-transferases (GSTs), is a crucial detoxification mechanism for many electrophilic compounds. encyclopedia.pubmdpi.com

The formation of a glutathione S-conjugate renders the parent compound more water-soluble, facilitating its excretion. encyclopedia.pubnih.gov This initial conjugate can then undergo further enzymatic processing to form a mercapturic acid. nih.gov This process involves the sequential removal of the glutamate and glycine residues by enzymes such as γ-glutamyltransferase and dipeptidases, respectively, to yield a cysteine conjugate. nih.govnih.gov The final step is the N-acetylation of the cysteine conjugate to form the corresponding N-acetyl-l-cysteine S-conjugate, also known as mercapturic acid. nih.gov This entire pathway is a key route for the elimination of various xenobiotics. nih.gov

In the context of bendamustine, its electrophilic mechlorethamine (B1211372) moiety makes it a substrate for glutathione conjugation. nih.gov This conjugation is considered a significant detoxification pathway, converting the reactive alkylating agent into a less toxic and more readily excretable form. nih.govencyclopedia.pub

Elucidation of BendamustineBis-mercapturicAcid-d6 as a Key Metabolic Product

Detailed metabolic profiling of bendamustine in human urine has led to the identification of numerous metabolites, including products of cysteine conjugation and subsequent biotransformation to mercapturic acid derivatives. nih.gov These findings confirm the importance of the glutathione conjugation pathway in the human metabolism of bendamustine. nih.gov

Among the identified metabolites, mercapturic acid conjugates represent the final products of this detoxification pathway. The formation of a bis-mercapturic acid derivative suggests that both chloroethyl groups of the bendamustine molecule can undergo conjugation with glutathione and subsequent conversion to mercapturic acid.

The deuterated internal standard, this compound, is a critical tool in the quantitative analysis of these metabolic products. glpbio.comlgcstandards.com Its use in bioanalytical methods allows for the precise measurement of the corresponding non-labeled mercapturic acid metabolite in biological samples, providing valuable insights into the extent and kinetics of this specific metabolic pathway. The elucidation of such specific metabolic products is crucial for a comprehensive understanding of the disposition of bendamustine in the body.

Advanced Synthetic Methodologies for Deuterium Labeled Bendamustine Metabolites

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The precise introduction of deuterium atoms into complex organic molecules requires sophisticated synthetic strategies. For the preparation of deuterated Bendamustine (B91647) metabolites, two primary approaches are particularly relevant: microwave-enhanced hydrogen/deuterium exchange reactions and the use of isotope-containing precursors. nih.govresearchgate.net These methods offer pathways to achieve high levels of deuterium incorporation with regioselectivity.

Microwave-Enhanced Hydrogen/Deuterium Exchange Reactions in Complex Molecules

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, and it is particularly effective for hydrogen/deuterium (H/D) exchange. researchgate.net This method involves exposing a substrate to a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst under microwave irradiation. The high temperatures and pressures generated by microwave heating can significantly enhance the rate and efficiency of deuterium incorporation, often leading to regioselective labeling. nih.govresearchgate.net For instance, a facile method for the synthesis of [D₆]bendamustine hydrochloride has been developed utilizing DCl as a catalyst and D₂O as the deuterium source, achieving high isotopic incorporation. nih.govresearchgate.net This approach highlights the potential for selectively labeling specific positions within the Bendamustine core structure.

The efficiency of microwave-enhanced H/D exchange is dependent on several factors, including the choice of catalyst, solvent, temperature, and the structural features of the substrate. For complex molecules like Bendamustine and its metabolites, this technique offers a route to introduce deuterium atoms at positions that might be otherwise difficult to access through classical synthetic methods.

Synthesis via Isotope-Containing Precursors

An alternative and often more direct strategy for preparing deuterium-labeled compounds is to build the molecule from smaller, isotopically enriched starting materials. researchgate.net This "synthetic approach" ensures that the deuterium atoms are located at specific, predetermined positions within the final molecule. princeton.edu The synthesis of a deuterated target molecule begins with a commercially available or synthetically prepared precursor that already contains the desired deuterium labels.

For the synthesis of Bendamustine-bis-mercapturic Acid-d6, this strategy would likely involve the preparation of a deuterated Bendamustine core, such as [D₆]bendamustine, which can then be further elaborated to introduce the bis-mercapturic acid moieties. The key advantage of this method is the precise control over the location and number of deuterium atoms, which is crucial for applications such as internal standards in mass spectrometry-based quantification. juniperpublishers.com

Synthetic Routes for Bendamustine-bis-mercapturic Acid-d6 Reference Standards

The synthesis of Bendamustine-bis-mercapturic Acid-d6 as a reference standard necessitates a multi-step approach that combines the principles of isotopic labeling with the known metabolic pathways of Bendamustine. Bendamustine is known to undergo phase II metabolism, leading to the formation of glutathione (B108866) conjugates, which are subsequently processed to mercapturic acids. nih.gov

A plausible synthetic route for Bendamustine-bis-mercapturic Acid-d6 would commence with the synthesis of a deuterated Bendamustine precursor. Based on published methods, [D₆]bendamustine hydrochloride can be prepared via a regioselective H/D exchange reaction on the N-methyl group and the butyric acid chain of the bendamustine core. nih.govresearchgate.net

The subsequent steps would involve the conjugation of this deuterated Bendamustine with a protected form of N-acetyl-L-cysteine, the precursor to mercapturic acid. This conjugation would mimic the biological formation of mercapturic acid derivatives. The bis-chloroethyl groups of Bendamustine are the reactive sites for alkylation, and under appropriate conditions, they can react with the thiol group of N-acetyl-L-cysteine. To achieve the "bis-mercapturic acid" structure, the reaction would be carried out to ensure substitution at both chloroethyl positions.

Finally, deprotection of the resulting conjugate would yield the target molecule, Bendamustine-bis-mercapturic Acid-d6. The purification of the final product would likely be achieved using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity, which is essential for its use as a reference standard. nih.gov

Table 1: Proposed Synthetic Strategy for Bendamustine-bis-mercapturic Acid-d6

| Step | Description | Key Reagents and Conditions |

| 1 | Deuteration of Bendamustine | Bendamustine HCl, D₂O, DCl, Microwave irradiation |

| 2 | Conjugation | [D₆]Bendamustine, Protected N-acetyl-L-cysteine, Base |

| 3 | Deprotection | Acid or Base hydrolysis |

| 4 | Purification | High-Performance Liquid Chromatography (HPLC) |

Analytical Characterization of Isotopic Purity and Enrichment in Synthesized Materials

The utility of a deuterated internal standard is critically dependent on its isotopic purity and the degree of deuterium enrichment. Therefore, rigorous analytical characterization of the synthesized Bendamustine-bis-mercapturic Acid-d6 is imperative. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the isotopic distribution of a labeled compound. rsc.orgnih.gov By comparing the mass spectrum of the deuterated compound with its unlabeled analogue, the number and percentage of deuterium atoms incorporated can be accurately determined. The high mass accuracy of modern instruments allows for the clear resolution of peaks corresponding to different isotopologues. rsc.org

Nuclear magnetic resonance (NMR) spectroscopy provides complementary information. ¹H NMR can be used to confirm the absence of protons at the specific sites of deuteration, thus verifying the regioselectivity of the labeling. rsc.org ²H NMR directly detects the deuterium nuclei, providing a qualitative and quantitative measure of deuterium incorporation at each labeled position. Furthermore, ¹³C NMR can also be used to confirm the positions of deuterium labeling through the observation of isotopic shifts and changes in coupling patterns. nih.govnih.gov

The combination of these analytical techniques provides a comprehensive characterization of the synthesized deuterated standard, ensuring its identity, purity, and isotopic enrichment meet the stringent requirements for its intended application in quantitative bioanalysis.

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, molecular weight confirmation, overall isotopic enrichment. |

| ¹H Nuclear Magnetic Resonance (NMR) | Confirmation of site-specific deuterium incorporation by observing the disappearance of proton signals. |

| ²H Nuclear Magnetic Resonance (NMR) | Direct detection and quantification of deuterium at specific sites. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Confirmation of labeling sites through isotopic shifts and changes in carbon-deuterium coupling. |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity of the final compound. |

Sophisticated Analytical Techniques for the Characterization and Quantification of Bendamustinebis Mercapturicacid D6

High-Resolution Mass Spectrometry in Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of drug metabolites, offering high accuracy and sensitivity. This is particularly crucial for differentiating between compounds with similar nominal masses but different elemental compositions.

In the context of Bendamustine (B91647) metabolism, HRMS has been instrumental in profiling its various biotransformation products. Studies involving the administration of [14C]bendamustine to human subjects have utilized liquid chromatography coupled with HRMS and off-line radioactivity detection to identify metabolites in urine. ebi.ac.uknih.gov This approach has led to the detection of Bendamustine and 25 related compounds, revealing metabolic pathways such as N-demethylation, γ-hydroxylation, hydrolysis, cysteine conjugation, and subsequent biotransformation to mercapturic acid derivatives. ebi.ac.uknih.gov The high resolving power of the mass spectrometer allows for the confident assignment of elemental formulas to the detected metabolite ions, which is the first step in structural elucidation.

The major metabolic pathways of Bendamustine in rats have also been investigated using liquid chromatography-mass spectrometry (LC-MS) with a linear ion trap mass spectrometer, leading to the identification of 17 radioactive peaks in urine and 10 in bile. nih.gov These studies proposed structures for the metabolites based on MSn spectra, highlighting pathways like oxidation, dehalogenation, carboxylic acid formation, N-dealkylation, and conjugation with glutathione (B108866) and cysteine, ultimately forming mercapturic acids. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Tracing and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity. researchgate.net The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is a common practice to ensure accuracy and precision in quantification.

For Bendamustine and its metabolites, sensitive LC-MS/MS assays have been developed and validated for their quantification in human plasma and urine. researchgate.netnih.gov These methods often employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. For instance, a method was developed to quantify Bendamustine and its phase I metabolites, γ-hydroxy-bendamustine (M3) and N-des-methylbendamustine (M4), as well as its hydrolysis product, dihydroxy-bendamustine (HP2). researchgate.netnih.gov The use of deuterated internal standards in such assays is critical for correcting for matrix effects and variations in sample processing and instrument response.

Isotopic tracing studies, often employing 14C-labeled Bendamustine, have been crucial in tracking the fate of the drug in vivo. ebi.ac.uknih.govnih.gov By combining LC-MS/MS with radioactivity detection, researchers can specifically identify and quantify drug-related material, including the formation of mercapturic acid conjugates. The known mass shift introduced by deuterium (B1214612) labeling in Bendamustine bis-mercapturic Acid-d6 allows for its specific detection and differentiation from its endogenous, non-labeled counterparts in biological samples, a key principle of isotopic tracing.

The power of LC-MS/MS also lies in its ability to provide structural information through the fragmentation patterns generated in the collision cell. By comparing the fragmentation of a suspected metabolite to that of a reference standard or by interpreting the fragmentation pattern, the site of biotransformation can often be localized. youtube.com

Application of Hydrogen/Deuterium Exchange Coupled with MS for Structural Annotation

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics, but its principles can also be applied to the structural annotation of small molecules. nih.govnih.gov While direct application to a small molecule like Bendamustine bis-mercapturic Acid-d6 is less common than for large biomolecules, the underlying principles of tracking deuterium uptake can be relevant.

In the broader context of metabolite structural elucidation, HDX-MS can be used to probe the number of exchangeable protons (e.g., -OH, -NH, -SH) in a molecule. By exposing the analyte to a deuterated solvent (like D2O), labile hydrogens will exchange for deuterium atoms, resulting in a mass increase that can be measured by MS. This can provide valuable structural information, especially when trying to distinguish between isomers.

For a complex metabolite, understanding its three-dimensional structure and interaction with biological macromolecules can be critical. HDX-MS is a valuable tool for investigating the dynamics of such systems. nih.gov The technique monitors the exchange of backbone amide protons with deuterium from a solvent, providing insights into protein conformation and ligand binding. nih.gov While not directly analyzing the structure of Bendamustine bis-mercapturic Acid-d6 itself, HDX-MS could be employed to study its interaction with metabolizing enzymes or transporter proteins, revealing the binding site and conformational changes upon interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of organic molecules, including drug metabolites. nih.gov

For a novel or complex metabolite like Bendamustine bis-mercapturic Acid-d6, NMR would be essential to confirm the exact position of the deuterium atoms and the structure of the mercapturic acid conjugate. This is particularly important for distinguishing between potential isomers that may be indistinguishable by MS alone. The structural information obtained from NMR is crucial for understanding the metabolic pathways and the biological activity of the metabolite.

Deuterium NMR for Positional Information and Kinetic Studies

Deuterium (2H) NMR spectroscopy is a specialized NMR technique that directly observes the deuterium nucleus. For a deuterated compound like Bendamustine bis-mercapturic Acid-d6, 2H NMR would provide unambiguous information about the location of the deuterium labels within the molecule. The chemical shift of the deuterium signal would confirm its position, and the coupling patterns could provide further structural details.

Furthermore, deuterium NMR can be used in kinetic studies to monitor the fate of the deuterium label over time. This can be particularly useful in studying metabolic processes, such as the rate of formation or further metabolism of the deuterated metabolite. The distinct resonance of deuterium allows for its selective observation even in complex biological matrices where proton signals would be overwhelming.

Multi-Nuclear NMR Approaches for Complex Metabolite Structures

For a complete structural assignment of a complex metabolite, a combination of different NMR experiments is often necessary. A multi-nuclear approach, involving 1H, 13C, and potentially 15N NMR, in addition to 2H NMR, would provide a comprehensive picture of the molecular structure.

1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

13C NMR: Reveals the carbon skeleton of the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC): Establish correlations between different nuclei (H-H, C-H), allowing for the piecing together of the complete molecular structure.

In the case of Bendamustine bis-mercapturic Acid-d6, these multi-nuclear NMR approaches would be essential to confirm the structure of the mercapturic acid moiety and its attachment point to the Bendamustine core, as well as to verify the positions of the deuterium atoms.

Chromatographic Separation Sciences in Complex Biological Matrices

The successful analysis of drug metabolites in biological fluids like plasma and urine is highly dependent on effective chromatographic separation prior to detection. researchgate.net Biological matrices are incredibly complex, containing a vast number of endogenous compounds that can interfere with the analysis of the target analyte.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is the most commonly used technique for the separation of Bendamustine and its metabolites. researchgate.netnih.gov The choice of stationary phase (e.g., C18, polar-embedded phases) and mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water containing modifiers like formic acid or ammonium (B1175870) formate) is optimized to achieve good separation of the parent drug from its various metabolites, including polar conjugates like the mercapturic acid derivative. nih.govresearchgate.net

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. nih.gov Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are also critical for removing interfering substances and concentrating the analytes before injection into the LC system. nih.govresearchgate.net The development of robust and reproducible chromatographic methods is a prerequisite for accurate and reliable quantification of Bendamustine bis-mercapturic Acid-d6 in complex biological samples.

Compound Information

| Compound Name |

| Bendamustine |

| Bendamustine bis-mercapturic Acid-d6 |

| [14C]bendamustine |

| γ-hydroxy-bendamustine (M3) |

| N-des-methylbendamustine (M4) |

| dihydroxy-bendamustine (HP2) |

Analytical Technique Parameters

| Analytical Technique | Parameters |

| LC-MS/MS | |

| Column | Synergi Hydro RP, Synergi Polar RP, Atlantis dC18 |

| Mobile Phase | 5mM ammonium formate (B1220265) with 0.1% formic acid in water and methanol; 0.2% formic acid:acetonitrile (25:75) |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) |

| Chromatography | |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |

Method Development for Enhanced Resolution of Deuterated Metabolites

The development of analytical methods for the enhanced resolution of deuterated metabolites like Bendamustine bis-mercapturic acid-d6 is a meticulous process. It aims to achieve clear separation and accurate quantification, often relying on the use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. researchgate.netscispace.com The primary goal is to develop a method that is not only precise and accurate but also robust for routine analysis.

Research into the bioanalysis of bendamustine and its metabolites has led to the development of sensitive LC-MS/MS assays. nih.govresearchgate.net While these methods may not be specific to the d6-labeled bis-mercapturic acid, the principles of method development are directly applicable. For instance, a study detailing the quantification of bendamustine and its phase I metabolites, γ-hydroxy-bendamustine (M3) and N-des-methylbendamustine (M4), utilized solid-phase extraction for sample cleanup and reversed-phase chromatography for separation. nih.govresearchgate.net The analytes were detected using a triple quadrupole mass spectrometer in the positive ion mode. nih.govresearchgate.net

When working with deuterated standards, it is important to recognize that they may exhibit slight differences in chromatographic behavior compared to the non-deuterated analyte. scispace.com Therefore, chromatographic conditions must be optimized to ensure either co-elution or complete baseline separation, depending on the analytical strategy. The choice of the stationary phase, mobile phase composition, and gradient elution profile are all critical parameters that are fine-tuned during method development.

The following table outlines typical parameters that would be considered and optimized during the development of an LC-MS/MS method for Bendamustine bis-mercapturic acid-d6, based on established methods for bendamustine and its other metabolites.

| Parameter | Example Specification | Purpose |

| Chromatography | ||

| Column | Synergi Hydro RP or Synergi Polar RP | To achieve chromatographic separation of the analyte from other matrix components. |

| Mobile Phase A | 5mM ammonium formate with 0.1% formic acid in water | Aqueous component of the mobile phase. |

| Mobile Phase B | Methanol | Organic component of the mobile phase for gradient elution. |

| Flow Rate | 0.40 mL/min | To ensure optimal separation and peak shape. nih.govresearchgate.net |

| Injection Volume | 10 µL | Volume of the prepared sample injected into the LC system. researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | To generate charged ions from the analyte for mass spectrometric detection. nih.govresearchgate.net |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification of the analyte. |

| Precursor Ion (Q1) | [M+H]+ of Bendamustine bis-mercapturic acid-d6 | The mass-to-charge ratio of the parent ion. |

| Product Ion (Q3) | Specific fragment ion | A characteristic fragment ion generated from the precursor ion for confirmation and quantification. |

Hyphenated Techniques for Comprehensive Metabolite Profiling

Hyphenated analytical techniques, particularly the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS), are indispensable for the comprehensive metabolite profiling of drugs like bendamustine. ebi.ac.uknih.gov These techniques provide the necessary sensitivity and selectivity to identify and quantify a wide array of metabolites in biological samples. ebi.ac.uknih.gov

A study on the metabolite profiling of [14C]bendamustine in human urine successfully identified a total of 25 bendamustine-related compounds. ebi.ac.uknih.gov The metabolic pathways elucidated included N-demethylation, γ-hydroxylation, hydrolysis, and, significantly, cysteine conjugation with subsequent biotransformation to mercapturic acid and thiol derivatives. ebi.ac.uknih.gov This highlights the formation of mercapturic acid derivatives of bendamustine, the non-deuterated analogue of the compound of interest.

The use of high-resolution mass spectrometry (HRMS) in conjunction with liquid chromatography allows for the accurate mass measurement of metabolites, which aids in the elucidation of their elemental composition and structural identification. When profiling metabolites of a deuterated compound like Bendamustine bis-mercapturic acid-d6, the characteristic mass shift due to the deuterium atoms provides a clear signature for identifying the labeled metabolites.

The comprehensive profiling of Bendamustine bis-mercapturic acid-d6 would involve a systematic workflow. Initially, an untargeted or semi-targeted screening would be performed to detect all potential deuterated metabolites. This would be followed by targeted MS/MS experiments to confirm the identity of the metabolites and to obtain structural information.

The data table below summarizes key findings from a metabolite profiling study of bendamustine, which would inform the approach for profiling Bendamustine bis-mercapturic acid-d6.

| Finding | Relevance to Bendamustine bis-mercapturic acid-d6 Profiling | Reference |

| Identification of 25 bendamustine-related metabolites in human urine. | Indicates the complexity of bendamustine metabolism and the potential for a similar range of deuterated metabolites. | ebi.ac.uknih.gov |

| Major metabolic pathways include hydrolysis, N-demethylation, γ-hydroxylation, and cysteine conjugation leading to mercapturic acid derivatives. | Directly supports the expected formation of Bendamustine bis-mercapturic acid-d6 and other related deuterated metabolites. | ebi.ac.uknih.gov |

| Use of liquid chromatography (high-resolution)-tandem mass spectrometry with off-line radioactivity detection. | Demonstrates the power of hyphenated techniques for detecting and identifying a broad spectrum of metabolites. | ebi.ac.uknih.gov |

| Metabolites were excreted up to 168 hours after infusion. | Provides a timeframe for sample collection in studies involving Bendamustine bis-mercapturic acid-d6. | ebi.ac.uk |

Academic Research Applications of Bendamustinebis Mercapturicacid D6 in Xenobiotic Metabolism Studies

Mapping Comprehensive Drug Biotransformation Networks

The use of stable isotope-labeled compounds is fundamental to accurately mapping the metabolic fate of a drug. Bendamustine (B91647) Bis-mercapturic Acid-d6, when used in conjunction with its non-labeled counterpart, allows researchers to trace the formation and downstream processing of mercapturic acid conjugates of Bendamustine. In mass spectrometry, the predictable mass shift of +6 Da for the deuterated compound allows its signal to be clearly distinguished from endogenous molecules and other drug-related metabolites, facilitating the construction of a comprehensive biotransformation map. nih.govnih.gov This approach is crucial for understanding the complete disposition of a xenobiotic within a biological system. sci-hub.box

A significant challenge in metabolomics is the confident identification of novel or unexpected metabolites within highly complex biological matrices. The use of a stable isotope label, as found in Bendamustine Bis-mercapturic Acid-d6, is a powerful strategy to overcome this challenge. nih.gov When analyzing samples from in vitro or in vivo studies where unlabeled Bendamustine was administered, the presence of a deuterated standard helps to pinpoint all related metabolic products.

Researchers can employ analytical techniques where an equimolar mixture of the labeled and unlabeled standard is analyzed. The resulting mass spectrum shows a characteristic doublet peak for the molecular ion and any fragments containing the deuterium (B1214612) label. This signature pattern allows for the rapid identification of all molecules structurally related to Bendamustine Bis-mercapturic Acid, enabling the discovery of previously uncharacterized downstream metabolites or isomeric conjugates that might otherwise be missed. nih.gov

Table 1: Mass Spectrometry Signatures for Metabolite Identification This table illustrates the theoretical mass-to-charge ratios (m/z) for the protonated parent ion [M+H]⁺ of Bendamustine Bis-mercapturic Acid and its deuterated analog, demonstrating the clear mass shift used for identification.

| Compound | Molecular Formula (example) | [M+H]⁺ m/z (Theoretical) | Isotopic Signature |

| Bendamustine Bis-mercapturic Acid | C₂₆H₃₅Cl₂N₅O₆S₂ | 664.13 | Single Peak |

| Bendamustine Bis-mercapturic Acid-d6 | C₂₆H₂₉D₆Cl₂N₅O₆S₂ | 670.17 | +6 Da Shift |

Stable isotope tracers are essential for conducting metabolic flux analysis (MFA), which measures the rates of metabolic reactions within a biological system. researchgate.net By introducing a labeled precursor, researchers can track the rate at which it is converted into various downstream products. Although Bendamustine Bis-mercapturic Acid-d6 is itself a metabolite, it can be used in sophisticated experimental designs to study the turnover and further processing of mercapturic acid conjugates. For instance, by introducing it into an in vitro system (e.g., hepatocytes), scientists can quantify its rate of degradation or conversion to other molecular forms, providing crucial data on the dynamics of the mercapturic acid pathway. nih.govnih.gov This quantitative data is vital for building accurate pharmacokinetic and pharmacodynamic models.

Investigating Species-Specific Differences in Xenobiotic Metabolism using Deuterated Tracers (e.g., animal models, in vitro systems)

Understanding how drug metabolism varies between different species is a cornerstone of preclinical drug development. labcorp.comnih.gov These differences can have significant implications for a drug's efficacy and toxicity. Deuterated compounds like Bendamustine Bis-mercapturic Acid-d6 are instrumental in these comparative studies.

By using Bendamustine Bis-mercapturic Acid-d6 as an internal standard, researchers can accurately quantify the levels of the corresponding unlabeled metabolite in various species. labcorp.com This allows for direct and reliable comparisons of metabolic profiles between humans and preclinical animal models (e.g., rats, dogs, non-human primates) or between different in vitro systems (e.g., liver microsomes or hepatocytes from different species). Such studies have revealed significant species-related differences in the glutathione (B108866) (GSH) conjugation of Bendamustine. nih.gov For example, the lack of certain GSH conjugates and the occurrence of diastereomeric sulfoxides in humans compared to rats highlight these variations. nih.gov

Table 2: Hypothetical Comparative Analysis of Metabolite Formation This table provides a hypothetical example of how Bendamustine Bis-mercapturic Acid-d6 as an internal standard could be used to quantify differences in the formation of its unlabeled analogue across various species' liver microsomes.

| Species | Unlabeled Metabolite Concentration (pmol/mg protein/min) | Fold Difference (vs. Human) |

| Human | 150 ± 25 | 1.0 |

| Rat | 450 ± 40 | 3.0 |

| Dog | 95 ± 15 | 0.63 |

| Monkey | 210 ± 30 | 1.4 |

Deuterium labeling can be a powerful tool for characterizing the enzymes responsible for a drug's metabolism. The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, the reaction will proceed more slowly with the deuterated compound. This phenomenon, known as the kinetic isotope effect (KIE), can provide evidence for the involvement of specific enzymes, such as cytochrome P450s, in a particular metabolic pathway. nih.gov By comparing the rate of metabolism of Bendamustine Bis-mercapturic Acid with its d6-labeled version, researchers can gain insights into the mechanisms of enzymes that may further process this metabolite. symeres.com

Utilization as an Internal Standard in Bioanalytical Method Validation and Quantitative Assays

Perhaps the most widespread application of deuterated compounds in pharmaceutical research is their use as internal standards (IS) in quantitative bioanalysis, particularly in methods using liquid chromatography-mass spectrometry (LC-MS). scispace.comclearsynth.com Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte being measured. nih.gov

Bendamustine Bis-mercapturic Acid-d6 is an ideal internal standard for the quantification of the unlabeled Bendamustine Bis-mercapturic Acid metabolite in biological samples like plasma, urine, or bile. nih.govnih.gov Because the deuterated standard co-elutes with the unlabeled analyte and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement), it can effectively correct for variations in sample extraction, recovery, and instrument response. clearsynth.comkcasbio.com This normalization is critical for ensuring the accuracy, precision, and reliability of bioanalytical data, which is a requirement for regulatory submissions. kcasbio.com

Emerging Research Frontiers and Methodological Advancements

Development of Advanced Computational and Bioinformatic Tools for Isotopic Data Analysis

The vast and complex datasets generated by stable isotope-resolved metabolomics necessitate the use of sophisticated computational and bioinformatic tools. digitellinc.com A major challenge is the automated identification, quantification, and visualization of isotopically labeled species from raw mass spectrometry data. digitellinc.com

Several software tools have been developed to address this bottleneck. These programs are designed to correct for the natural abundance of stable isotopes, a crucial step for accurate quantification of labeling enrichment. oup.combio.tools Modern high-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition), and specialized software is required to process this high-dimensional data. digitellinc.com

Key functionalities of these advanced tools include:

Isotope Correction: Algorithms to subtract the contribution of naturally occurring isotopes, allowing for precise measurement of the isotope enrichment from the tracer. oup.combio.tools

Isotopologue Distribution Analysis: Calculating the relative fractions of molecular entities that differ in the number of isotopic substitutions. bio.tools

Automated Data Processing: Enabling the simultaneous processing of multiple samples and the detection of compounds that exhibit significant labeling patterns. digitellinc.com

Data Visualization: Integrating with platforms that map the isotopic data onto known metabolic networks, facilitating biological interpretation. nih.gov

The table below lists some bioinformatic tools designed for analyzing data from stable isotope labeling experiments.

| Tool Name | Key Function(s) | Relevant Application |

| Isotopo | Performs quantitative mass spectrometry analysis of materials labeled with stable isotopes; includes data management features. uni-wuerzburg.deresearchgate.net | Analysis of GC-MS data, management of multiple labeling experiments. uni-wuerzburg.de |

| IsoCor | Corrects high- and low-resolution mass spectrometry data for naturally occurring isotopes and tracer impurity. bio.tools | Calculates isotopologue distribution and mean enrichment in metabolites. bio.tools |

| ICT (Isotope Correction Toolbox) | Corrects mass isotopomer data, including from tandem mass spectrometry, for natural isotope abundance. oup.com | Analysis of fragmentation data from tandem MS experiments. oup.com |

| Isotope Calculation Gadgets | A series of tools supporting the entire workflow of isotope-tracing experiments, from method creation to data interpretation and visualization on the Garuda platform. nih.gov | Streamlining multi-step isotope tracing experiments without manual data conversion. nih.gov |

These tools are essential for translating the raw data from experiments involving compounds like Bendamustine-Bis-mercapturic-Acid-d6 into meaningful biological knowledge about drug metabolism and its effect on cellular pathways.

Future Directions in Deuterated Metabolite Research and Analytical Applications

The use of deuterated compounds like Bendamustine-Bis-mercapturic-Acid-d6 is well-established for quantitative analysis, but future research promises to expand their application significantly. clearsynth.comresearchgate.net While deuterium (B1214612) labeling is cost-effective, careful consideration of label placement is necessary to avoid potential issues like isotopic effects or in-solution exchange, which can affect analytical accuracy. hilarispublisher.comsigmaaldrich.com

One major future direction is the broader application of Deuterium Metabolic Imaging (DMI) . nih.gov DMI is an emerging, non-invasive technique that uses deuterium-labeled substrates to study metabolism directly in vivo. nih.govrsna.org While currently limited by spatial resolution, advancements in this area could allow for real-time visualization of where and how quickly drugs like bendamustine (B91647) are metabolized in different tissues, offering unprecedented insights into pharmacokinetics and pharmacodynamics. nih.gov

Further advancements are also expected in the synthesis and application of deuterated standards. The development of novel, low-cost methods for deuterium labeling will make these essential tools more accessible. nih.gov Moreover, as analytical instruments become more sensitive, there will be an increasing need for highly pure and accurately characterized deuterated standards to ensure the reliability of bioanalytical methods. texilajournal.com

Finally, the integration of data from deuterated metabolite studies with other 'omics' data (genomics, proteomics) will be crucial. This systems-level approach will help build comprehensive models that can predict how an individual's genetic makeup might influence their response to and metabolism of a specific drug, paving the way for more personalized medicine. nih.gov The continued use of precisely designed deuterated internal standards will be indispensable for the accuracy and validation of these complex, multi-faceted studies. lcms.cz

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.